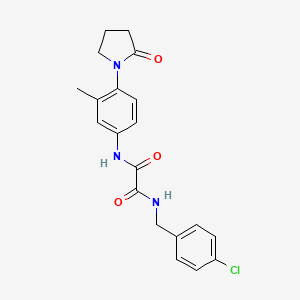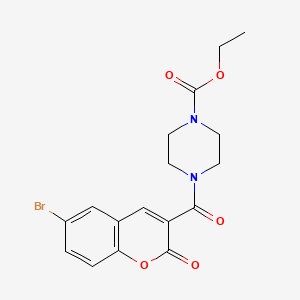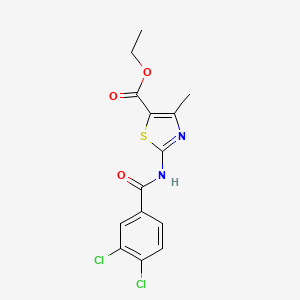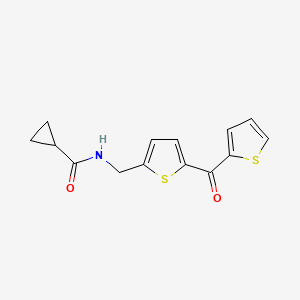![molecular formula C19H20N2O4 B2668512 N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide CAS No. 2034259-99-7](/img/structure/B2668512.png)
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide is a synthetic organic compound that belongs to the class of indenyl derivatives This compound is characterized by the presence of an indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide typically involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through a series of cyclization reactions starting from a suitable aromatic precursor.
Introduction of the Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, using reagents like methoxybenzene and a suitable electrophile.
Formation of the Ethanediamide Moiety: The ethanediamide moiety is formed through amide bond formation reactions, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Electrophiles for Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving indene derivatives.
Medicine: Potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: Use in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indene Derivatives: Compounds with similar indene ring systems, such as indanones and indenes.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, such as anisole derivatives.
Ethanediamide Derivatives: Compounds with ethanediamide moieties, such as N,N’-dimethylethanediamide.
Uniqueness
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide is unique due to its combination of an indene ring system, a methoxyphenyl group, and an ethanediamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-16-9-5-4-8-15(16)21-18(23)17(22)20-12-19(24)10-13-6-2-3-7-14(13)11-19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFSXARRCHGWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2668429.png)


![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2668436.png)
![5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2668438.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2668439.png)
![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2668440.png)

![2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2668445.png)


![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine](/img/structure/B2668450.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[(5-methyl-2-furyl)methyl]amino}-3-oxopropanoate](/img/structure/B2668452.png)
